Ethyl 6-[(ethoxycarbonyl)amino]hexanoate
Description
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate is a hexanoic acid derivative featuring an ethyl ester group and a terminal ethoxycarbonyl-substituted amino moiety at the sixth carbon.
Properties
CAS No. |
5180-73-4 |
|---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl 6-(ethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C11H21NO4/c1-3-15-10(13)8-6-5-7-9-12-11(14)16-4-2/h3-9H2,1-2H3,(H,12,14) |
InChI Key |
HCPTZWFJYYPIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCNC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate can be synthesized through several methods. One common route involves the reaction of 6-aminohexanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of by-products. Catalysts and solvents are carefully selected to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 6-aminohexanoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the reagent.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Hydrolysis: 6-aminohexanoic acid and ethanol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted aminohexanoate derivatives.
Scientific Research Applications
Ethyl 6-[(ethoxycarbonyl)amino]hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 6-[(ethoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active aminohexanoic acid, which can then interact with enzymes or receptors in biological systems. The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between Ethyl 6-[(ethoxycarbonyl)amino]hexanoate and related hexanoate derivatives:
Key Observations :
- Ketone-containing derivatives (e.g., Ethyl 6-[ethyl(phenyl)amino]-6-oxohexanoate) exhibit altered reactivity, such as susceptibility to nucleophilic addition or redox reactions .
- Tetrazole-substituted analogs demonstrate enhanced bioactivity, likely due to the tetrazole’s role as a bioisostere for carboxylic acids in medicinal chemistry .
Physical and Chemical Properties
- Stability : Carbamates are generally more hydrolytically stable than esters under basic conditions but may degrade under acidic or enzymatic conditions .
- Spectroscopic Data : IR and NMR spectra would show distinct signals for the carbamate N-H (~3300 cm⁻¹) and carbonyl groups (~1700 cm⁻¹ for ester, ~1650 cm⁻¹ for carbamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
